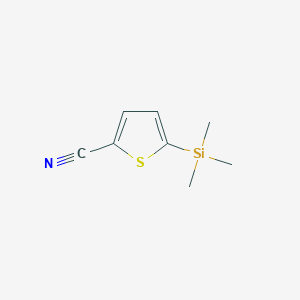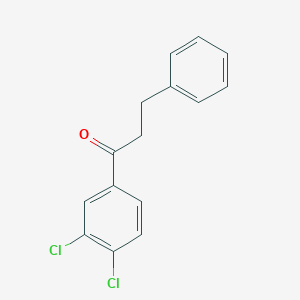
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, also known as 3,4-dichlorophenylpropan-1-one, is an organic compound that is widely used in the synthesis of various compounds. This compound is a white solid with a molecular weight of 207.09 g/mol and a melting point of 56-58°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. It has a wide range of applications in the synthesis of pharmaceuticals, pesticides, and other compounds.
Aplicaciones Científicas De Investigación
Antibacterial Properties
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, a compound related to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, has been identified as a potent antibacterial agent. Its design as a pro-drug aims to target anaerobic bacterial cells, releasing lethal species within the cell after bioreduction by bacterial proteins (Dickens et al., 1991).
Tautomerism and Conformation Studies
Aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, closely related to this compound, have been studied for tautomerism and conformation both in solution and solid states. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds (Cunningham, Lowe, & Threadgill, 1989).
Chemical Synthesis and Stereochemistry
Research on the Friedel-Crafts alkylation of benzene with related compounds like 2-Chloro-1-phenylpropane and 1-Chloro-2-phenylpropane, which are structurally similar to this compound, reveals insights into their chemical synthesis and stereochemistry. Such studies enhance our understanding of the chemical properties and potential applications of these compounds (Masuda, Nakajima, & Suga, 1983).
Spectroscopic Characterization and Crystal Structures
The structural characteristics of cathinone derivatives, which include compounds similar to this compound, have been extensively studied using techniques like NMR, infrared spectroscopy, and X-ray crystallography. These studies provide crucial information about the molecular structure, which is essential for understanding their scientific applications (Kuś et al., 2016).
Asymmetric Hydrogenation
Research on the asymmetric hydrogenation of compounds like 3-chloro-1-phenylpropan-1-one, which is structurally similar to this compound, using ruthenium complexes, has implications in the field of asymmetric synthesis. This process is vital in producing optically active compounds, which are significant in various scientific applications (Liu et al., 2015).
Molecular Structure Analysis
Studies have been conducted on the molecular structure, vibrational wavenumbers, and electron distribution in compounds like (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, closely related to this compound. Such analyses are fundamental in understanding the electronic properties and potential applications of these compounds (Mary et al., 2015).
Mecanismo De Acción
Target of Action
A structurally similar compound, (e)-3-(3,4-dichlorophenyl)-1-(3,4-dihydroxyphenyl)-prop-2-en-1-one, has been found to exhibit potent antioxidant activity in pc12 cells . This suggests that the compound may interact with reactive oxygen species (ROS) and related cellular targets.
Mode of Action
The structurally similar compound mentioned above was found to scavenge ros directly . This suggests that 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one might also interact with ROS, neutralizing them and preventing oxidative damage.
Biochemical Pathways
The structurally similar compound was found to up-regulate the expression of ho-1 and gclc proteins , which are involved in the cellular response to oxidative stress. This suggests that this compound might also influence these pathways.
Result of Action
The structurally similar compound was found to protect pc12 cells against h2o2-induced apoptosis . This suggests that this compound might also have cytoprotective effects.
Análisis Bioquímico
Biochemical Properties
1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC) . These interactions suggest that this compound may have antioxidant properties, protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In PC12 cells, a type of neuronal cell line, this compound has demonstrated potent antioxidant activity, protecting cells from hydrogen peroxide-induced oxidative damage . It influences cell function by upregulating the expression of protective proteins such as HO-1 and GCLC, which are involved in the cellular response to oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the enzyme photosystem II in plants, affecting the electron transport chain and ultimately leading to reduced photosynthetic activity . This inhibition is due to the compound’s ability to bind to the D1 protein of photosystem II, preventing the transfer of electrons.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, in Euglena gracilis, a photosynthetic unicellular organism, exposure to this compound led to significant changes in chlorophyll content and photosynthetic efficiency over time . These changes were reversible, indicating that the compound’s effects can be modulated by altering exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodent models of diet-induced obesity, this compound has been shown to reduce body weight and plasma triglycerides at specific dosages . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plants, for instance, it has been observed to affect the distribution of excitation energy between photosystems by interacting with plastoquinone . This interaction influences the compound’s localization and accumulation within cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. In Arabidopsis, a model plant organism, this compound has been shown to localize to the chloroplasts, where it affects photosynthetic processes . The localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLECOFJLJXJDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593017 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49747-54-8 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)
![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)
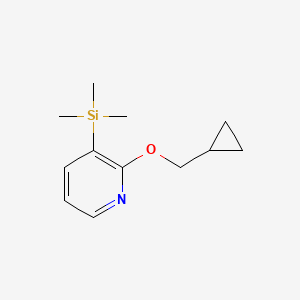

![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)
![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)
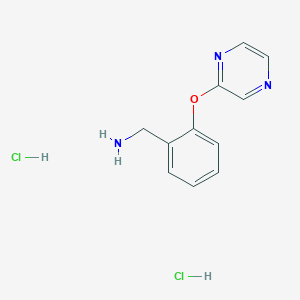
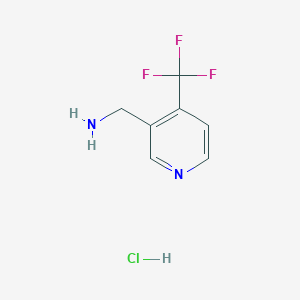
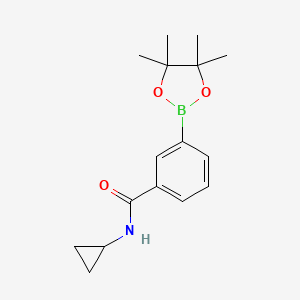
![N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine](/img/structure/B1356808.png)
